(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride" involves multi-step chemical reactions. For instance, a related compound was synthesized through the Whol-Ziegler reaction, Williamson reaction, and esterification, starting from 3-methylthiophene (Jiang Jing-ai, 2006). Another method involved reacting alpha-amino(2-chlorophenyl)acetic acid with methanol and thionyl chloride under optimized conditions, achieving a high yield (Wang Guo-hua, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. A study detailed the crystal structure of a thioamide derivative, revealing the geometry and conformation of the molecule through X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy (S. Prasanth et al., 2015).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals have been explored. For example, the synthesis of Clopidogrel Sulfate involves a critical intermediate that is structurally similar to the target compound, showcasing its reactivity and potential for forming complex molecules (Hu Jia-peng, 2012).
Scientific Research Applications
Synthesis in Pharmaceutical Compounds
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride plays a significant role in the synthesis of pharmaceutical compounds. For instance, Hu Jia-peng (2012) described its use in the synthesis of Clopidogrel bisulfate, a critical intermediate in medication. This process offers advantages like readily available starting materials, moderate conditions, high yield, and suitability for industrialization (Hu Jia-peng, 2012).
Learning and Memory Facilitation
A study by Jiang Jing-ai (2006) synthesized a compound involving a similar structure to investigate its effects on learning and memory in mice. This research highlighted the potential cognitive benefits associated with such compounds (Jiang Jing-ai, 2006).
Optimization in Synthesis
Wang Guo-hua (2008) focused on optimizing the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to the compound . This study provided insights into the effects of various reaction conditions, leading to a higher yield and efficiency in synthesis (Wang Guo-hua, 2008).
Antimicrobial Activity
Research by M. Arora et al. (2013) involved the synthesis of thiophene derivatives, including 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, and evaluated their antimicrobial activities. Such studies demonstrate the potential of related compounds in combating microbial infections (M. Arora et al., 2013).
Chiral Liquid Chromatographic Analysis
A study by C. Zacharis and Elli Vastardi (2015) developed a chiral liquid chromatographic method for analyzing the enantiomeric purity of methyl (2S)-(2-chlorophenyl)-(2-(thiophen-2-yl)ethylamino) acetate, a variant of the specified compound. This highlights its significance in ensuring the quality and purity of pharmaceutical products (C. Zacharis & Elli Vastardi, 2015).
properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,14,17H,8-9H2,1H3;1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANKCFSGFEBQW-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride | |
CAS RN |
141109-19-5 | |
Record name | Benzeneacetic acid, 2-chloro-α-[[2-(2-thienyl)ethyl]amino]-, methyl ester, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141109-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141109195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL (2S)-2-(2-CHLOROPHENYL)-2-((2-(THIOPHEN-2-YL)ETHYL)AMINO)ACETATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9FFG0V0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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